2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide
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Description
2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide, also known as PTAA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Radiosynthesis for Imaging Applications
One significant application of pyrimidine derivatives is in the field of radioligands for positron emission tomography (PET) imaging. Compounds within the pyrimidineacetamide family, such as DPA-714, have been synthesized and evaluated for their selectivity towards the translocator protein (18 kDa), which is a marker for neuroinflammation and other pathological conditions. These compounds, upon labeling with fluorine-18, facilitate in vivo imaging and have the potential for diagnostic applications in neurology and oncology (Dollé et al., 2008).
Structural Analysis and Crystallography
The crystal structures of various (diaminopyrimidin-2-yl)thioacetamide derivatives have been determined, revealing their conformational characteristics and potential for hydrogen bonding. These structural insights are crucial for the design of new compounds with tailored properties for biological activity or material sciences applications (Subasri et al., 2017).
Antimicrobial Activity
Pyrimidine derivatives have been explored for their antimicrobial properties, with several compounds showing potent antibacterial and antifungal activities. These findings underscore the potential of pyrimidine-based compounds as starting points for the development of new antimicrobial agents, addressing the growing need for novel therapeutics against resistant strains of bacteria and fungi (Hossan et al., 2012).
Synthesis Methodologies
Research into pyrimidine derivatives also includes advancements in synthesis techniques, offering efficient routes to a wide array of structurally diverse compounds. These methodologies facilitate the exploration of the chemical space around the pyrimidine scaffold, enabling the discovery of compounds with novel biological activities or material properties (Brown & Waring, 1977).
Potential as Drug Candidates
Pyrimidine-based compounds have been evaluated for their potential as drug candidates, including as inhibitors of critical enzymes in disease pathways. Their structural diversity and the ability to engage with various biological targets make them attractive candidates for drug discovery and development efforts (Gangjee et al., 2000).
properties
IUPAC Name |
N-(3-methylphenyl)-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-4-2-5-11(8-10)16-12(17)9-18-13-14-6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZGLPAKLQAMFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide |
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